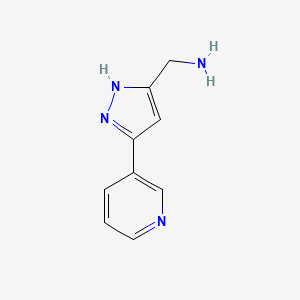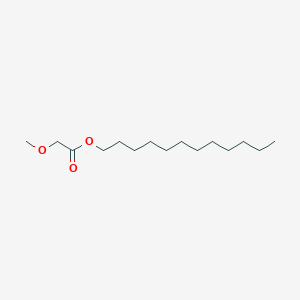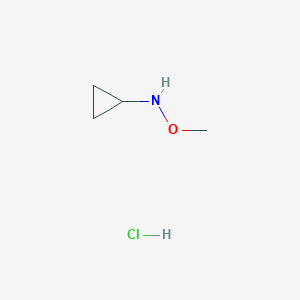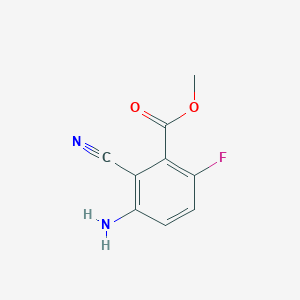![molecular formula C14H23NO B13403766 alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol is a chemical compound with a complex structure that includes both amine and alcohol functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol typically involves the reaction of benzeneethanol derivatives with dimethylamine under controlled conditions. One common method includes the reductive amination of benzeneethanol with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, involving precise control of temperature, pressure, and pH levels. The use of continuous flow reactors is also common to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce simpler amines or alcohols .
Applications De Recherche Scientifique
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling and metabolic processes. Its effects are mediated through the modulation of neurotransmitter release and receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylethanolamine (DMAE): Shares structural similarities but differs in its functional groups and applications.
N,N-Dimethylglycine: Another related compound with distinct biochemical properties and uses
Uniqueness
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol is unique due to its specific combination of amine and alcohol functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C14H23NO |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
4-(dimethylamino)-2,3-dimethyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C14H23NO/c1-12(11-15(3)4)14(2,16)10-13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
Clé InChI |
JXFRAGGJCUXXMU-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C)C(C)(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


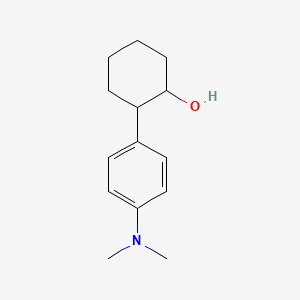
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
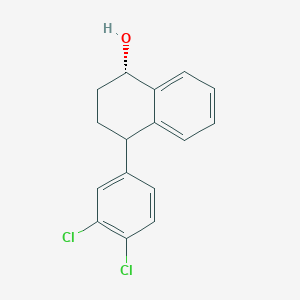
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
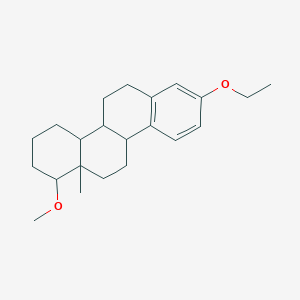
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
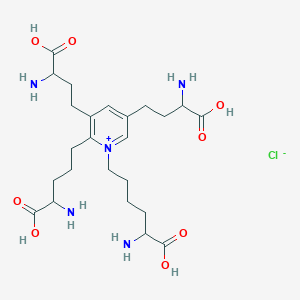
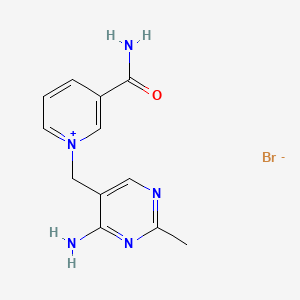
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
